(2R)-Atecegatran

Description

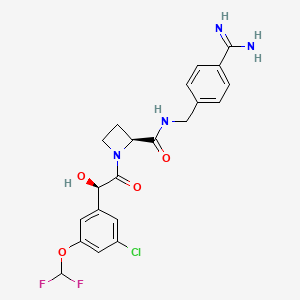

Structure

2D Structure

3D Structure

Properties

CAS No. |

917904-13-3 |

|---|---|

Molecular Formula |

C21H21ClF2N4O4 |

Molecular Weight |

466.9 g/mol |

IUPAC Name |

N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide |

InChI |

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1 |

InChI Key |

QTUUCFVBSVJGOH-ZYMOGRSISA-N |

Isomeric SMILES |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O |

Canonical SMILES |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atecegatran, metabolite of AZD0837; atecegatran metoxil. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (2R)-Atecegatran (AR-H067637)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-Atecegatran, with the developmental code AR-H067637, is a potent, selective, and reversible direct inhibitor of thrombin. It is the active metabolite of the orally administered prodrug, Atecegatran metoxil (AZD0837). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, potency, and selectivity. Furthermore, it outlines the experimental protocols for key assays used in its characterization and visualizes its mechanism and associated experimental workflows through detailed diagrams.

Core Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating upstream clotting factors (Factors V, VIII, and XI) and promotes platelet activation and aggregation.

By binding to the active site of thrombin, this compound effectively blocks its enzymatic activity. This inhibition is rapid and reversible, allowing for a predictable and dose-dependent anticoagulant response.[1][2] A key feature of this compound is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is bound to fibrin or thrombomodulin.[1][2] This ensures a comprehensive anticoagulant effect within the complex physiological environment of a developing thrombus.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for this compound.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (AR-H067637)

| Parameter | Value | Description | Reference(s) |

| Ki (Thrombin) | 2-4 nM | Inhibition constant for thrombin, indicating high binding affinity. | [1][2][3] |

| IC50 (Free Thrombin Generation) | 0.6 µM | Concentration for 50% inhibition of free thrombin generation in platelet-poor plasma. | [1][2] |

| IC50 (Fluid Phase Thrombin) | 140 nM | Concentration for 50% inhibition of thrombin in solution. | [2] |

| IC50 (Fibrin-Bound Thrombin) | 145 nM | Concentration for 50% inhibition of thrombin bound to a fibrin clot. | [2] |

| IC50 (Thrombin Time Assay) | 93 nM | Concentration for 50% inhibition in a thrombin time (TT) coagulation assay. | [1][2] |

| IC50 (Ecarin Clotting Time Assay) | 220 nM | Concentration for 50% inhibition in an ecarin clotting time (ECT) assay. | [1][2] |

| IC50 (Platelet Activation) | 8.4 nM | Concentration for 50% inhibition of thrombin-induced platelet activation (GPIIb/IIIa exposure). | [1][2] |

| IC50 (Platelet Aggregation) | 0.9 nM | Concentration for 50% inhibition of thrombin-induced platelet aggregation. | [1][2] |

Table 2: In Vivo Antithrombotic Efficacy of this compound (AR-H067637) in Rats

| Parameter | Plasma Concentration for 50% Inhibition (IC50) | Description | Reference(s) |

| Venous Thrombosis | 0.13 µM | Plasma concentration required to achieve 50% inhibition of thrombus size in a rat model of venous thrombosis. | [4] |

| Arterial Thrombosis | 0.55 µM | Plasma concentration required to achieve 50% inhibition of thrombus size in a rat model of arterial thrombosis. | [4] |

Table 3: Selectivity of this compound (AR-H067637)

| Enzyme | Selectivity vs. Thrombin | Description | Reference(s) |

| Trypsin | Lower | This compound shows some inhibitory activity against trypsin. | [1][2] |

| Other Serine Proteases in Hemostasis | High | Selective for thrombin over other serine proteases involved in the coagulation cascade (e.g., Factor Xa, Factor IXa, plasmin, tPA). | [1][2] |

Detailed Experimental Protocols

The characterization of this compound relies on a suite of standardized biochemical and pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory activity of a compound on purified thrombin.

-

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a specific chromogenic substrate. The cleavage of the substrate by thrombin releases a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity.

-

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)

-

This compound (or other test inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity (rate of color change).

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Plasma Coagulation Assays

These assays measure the effect of an inhibitor on the overall clotting time of plasma, reflecting its impact on the coagulation cascade.

-

Activated Partial Thromboplastin Time (aPTT):

-

Principle: Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with a contact activator and a phospholipid reagent, and the clotting time is measured after the addition of calcium.

-

Procedure:

-

Citrated platelet-poor plasma is pre-warmed to 37°C.

-

A solution of this compound is added to the plasma.

-

An aPTT reagent (containing a contact activator like silica and phospholipids) is added, and the mixture is incubated for a specific time.

-

Calcium chloride is added to initiate clotting, and the time to clot formation is recorded.

-

-

-

Prothrombin Time (PT):

-

Principle: Assesses the extrinsic and common pathways. Clotting is initiated by adding thromboplastin (a source of tissue factor and phospholipids) and calcium to the plasma.

-

Procedure:

-

Citrated platelet-poor plasma is pre-warmed to 37°C.

-

A solution of this compound is added.

-

A PT reagent (thromboplastin and calcium chloride) is added, and the time to clot formation is measured.

-

-

-

Ecarin Clotting Time (ECT):

-

Principle: A specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by the direct thrombin inhibitor. The clotting time is proportional to the concentration of the inhibitor.

-

Procedure:

-

Citrated platelet-poor plasma is pre-warmed to 37°C.

-

A solution of this compound is added.

-

Ecarin reagent is added to initiate the reaction, and the time to clot formation is measured.

-

-

Biacore (Surface Plasmon Resonance) Analysis

This technique provides real-time, label-free analysis of the binding kinetics between an inhibitor and its target protein.

-

Principle: Thrombin is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to thrombin causes a change in the refractive index at the surface, which is detected as a response in a sensorgram. By analyzing the association and dissociation phases of the sensorgram, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be determined.

-

Procedure:

-

Immobilize human α-thrombin onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a buffer wash.

-

Record the sensorgrams for each concentration.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

-

Conclusion

This compound is a highly potent and selective direct thrombin inhibitor that acts via a competitive and reversible mechanism. Its ability to inhibit both free and clot-bound thrombin, combined with its predictable pharmacokinetic and pharmacodynamic profile, underscores its potential as an effective anticoagulant agent. The experimental methodologies detailed herein provide a robust framework for the characterization of this compound and other direct thrombin inhibitors in a research and drug development setting.

References

- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and tolerability of an immediate-release formulation of theoral direct thrombin inhibitor AZD0837 in the prevention of stroke and systemic embolism in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (2R)-Atecegatran (AZD0837)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, also known as AZD0837 and Atecegatran metoxil, is a direct thrombin inhibitor that was under development by AstraZeneca for the prevention of stroke and systemic embolic events in patients with atrial fibrillation. It is a prodrug that is rapidly converted in vivo to its active form, AR-H067637, a potent and reversible inhibitor of both free and clot-bound thrombin.[1][2][3] Although the clinical development of this compound was discontinued, its study provides valuable insights into the design and development of oral anticoagulants. This technical guide details the discovery rationale, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Rationale

This compound was developed as a next-generation oral anticoagulant, aiming to overcome the limitations of traditional therapies like warfarin, such as the need for frequent monitoring and the risk of food and drug interactions. The discovery process focused on identifying a potent, selective, and orally bioavailable direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile.

The design of this compound centered on a non-peptidic small molecule that could effectively bind to the active site of thrombin. The inclusion of an azetidine scaffold was a key structural feature. The (2R) configuration of the hydroxyacetyl group and the (2S) configuration of the azetidine-2-carboxamide were crucial for optimal binding and inhibitory activity. The molecule was designed as a prodrug, "metoxil," to enhance its oral absorption and bioavailability.

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed journals, the synthesis of structurally related compounds and the general chemical principles suggest a multi-step process. The key steps would likely involve the synthesis of the chiral azetidine core, the preparation of the substituted phenylglyoxylic acid derivative, and the final coupling and amidine formation. The IUPAC name of this compound is (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide.

A plausible synthetic approach would involve:

-

Synthesis of the (2S)-azetidine-2-carboxamide fragment: This would likely start from a commercially available chiral starting material, such as a protected L-proline derivative, which could be converted to the corresponding azetidine through a series of ring-contraction and functional group manipulation steps.

-

Preparation of the (2R)-[3-chloro-5-(difluoromethoxy)phenyl]glyoxylic acid: This would involve the synthesis of the substituted benzene ring followed by oxidation to the glyoxylic acid.

-

Coupling of the two fragments: The azetidine fragment would be coupled with the phenylglyoxylic acid derivative using standard peptide coupling reagents.

-

Introduction of the methoxycarbamimidoyl group: The final step would involve the conversion of a nitrile or a similar precursor on the benzylamine moiety to the desired methoxycarbamimidoyl group.

Mechanism of Action

This compound acts as an anticoagulant by inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade. As a prodrug, it is absorbed and then bioconverted to its active form, AR-H067637.

AR-H067637 is a selective and reversible direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. By inhibiting thrombin, it also indirectly inhibits thrombin-induced platelet aggregation.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols from the preclinical and clinical development of this compound are proprietary to the developing company. However, based on published clinical trial data, the following methodologies were employed:

Pharmacokinetic Analysis: Plasma concentrations of this compound and its active metabolite AR-H067637 were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) were calculated using non-compartmental analysis.

Pharmacodynamic Assessments: The anticoagulant effect of this compound was assessed using various coagulation assays, including:

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of coagulation.

-

Ecarin Clotting Time (ECT): A specific measure of direct thrombin inhibition.

-

Thrombin Time (TT): Measures the time it takes for a clot to form in the plasma of a blood sample containing an anticoagulant, after an excess of thrombin has been added.

-

Thrombin Generation Assay (TGA): Provides a global assessment of the coagulability of plasma.

Quantitative Data

The following tables summarize the available quantitative data for this compound from clinical studies.

Table 1: Pharmacokinetic Parameters of AR-H067637 (Active Metabolite) in Healthy Male Subjects (Single Oral Doses of AZD0837) [4]

| Dose of AZD0837 (mg) | Cmax (ng/mL) [Geometric Mean (CV%)] | AUC (ng·h/mL) [Geometric Mean (CV%)] | t1/2 (h) [Mean] |

| 15 | 28.1 (31) | 229 (34) | 9.3 |

| 50 | 90.4 (19) | 785 (21) | 9.3 |

| 150 | 258 (16) | 2390 (22) | 9.3 |

| 300 | 486 (20) | 4980 (28) | 9.3 |

| 450 | 660 (23) | 7220 (28) | 9.3 |

| 600 | 823 (28) | 9130 (28) | 9.3 |

| 750 | 973 (22) | 11100 (28) | 9.3 |

Table 2: Pharmacodynamic Effects of a Single 300 mg Oral Dose of AZD0837 in Healthy Subjects [4]

| Parameter | Baseline (Mean ± SD) | Maximum Effect (Mean ± SD) |

| aPTT (s) | 30.1 ± 2.6 | 45.2 ± 4.9 |

| ECT (s) | 35.4 ± 3.1 | 108.9 ± 18.7 |

| TT (s) | 16.8 ± 1.1 | >120 |

Table 3: Bleeding Events in a Phase II Study in Patients with Atrial Fibrillation (3-9 months treatment) [3]

| Treatment Group | Total Bleeding Events (%) | Clinically Relevant Bleeding Events (%) |

| AZD0837 150 mg once daily | 5.3 | Not Reported |

| AZD0837 300 mg once daily | 8.7 | Lower than VKA |

| AZD0837 450 mg once daily | 14.7 | Not Reported |

| AZD0837 200 mg twice daily | 12.0 | Not Reported |

| Vitamin K Antagonist (VKA) | 14.5 | Not Reported |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a first-in-human clinical trial of a novel oral anticoagulant like this compound.

Caption: A generalized workflow for a Phase I clinical trial.

Conclusion

This compound (AZD0837) represents a significant effort in the development of oral direct thrombin inhibitors. Its design as a prodrug with a specific stereochemistry highlights the medicinal chemistry strategies employed to achieve desirable pharmacokinetic and pharmacodynamic properties. Although its development was halted, the data gathered from its clinical evaluation contribute to the broader understanding of this class of anticoagulants and can inform the design of future therapeutic agents. The information presented in this guide provides a comprehensive overview for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atecegatran fexenetil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide on the Structure-Activity Relationship of (2R)-Atecegatran

For Researchers, Scientists, and Drug Development Professionals

(2R)-Atecegatran, also known as AZD0837, is a prodrug of the potent and selective direct thrombin inhibitor AR-H067637. Developed by AstraZeneca, this compound has been a subject of interest in the pursuit of effective oral anticoagulants. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the molecular features that govern its interaction with thrombin and its overall pharmacological profile.

Core Structure and Pharmacophore

The active form of this compound, AR-H067637, is a competitive, reversible inhibitor of human α-thrombin with a high affinity, exhibiting an inhibition constant (Kᵢ) in the range of 2-4 nM.[1] The molecule's design incorporates key pharmacophoric elements that facilitate its binding to the active site of thrombin.

The fundamental structure of AR-H067637 consists of a central azetidine ring, a substituted phenylglycolamide moiety, and a p-amidinobenzylamine group. Each of these components plays a critical role in the molecule's ability to inhibit thrombin effectively.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive table of analogues with their corresponding activities is not publicly available in peer-reviewed literature, analysis of the core structure and data from related compounds in patents and publications allow for a detailed SAR exploration.

The Role of the p-Amidinobenzylamine Moiety

The positively charged amidine group is a crucial feature for potent thrombin inhibition. It mimics the side chain of arginine, the natural substrate of thrombin, and forms a strong salt bridge with the carboxylate of Asp189 in the S1 pocket of the thrombin active site. This interaction is a hallmark of most direct thrombin inhibitors and is the primary anchor for the inhibitor in the active site.

The Azetidine Ring as a Central Scaffold

The azetidine ring serves as a rigid scaffold, correctly orienting the other key functional groups for optimal interaction with the thrombin active site. The stereochemistry of the substituents on the azetidine ring is critical for activity. The (2S) configuration of the carboxamide group is essential for proper positioning of the p-amidinobenzylamine moiety into the S1 pocket.

The Phenylglycolamide Moiety and Interactions with the S2-S4 Pockets

The (2R)-hydroxyacetyl group attached to the azetidine nitrogen is crucial for potency. The hydroxyl group can form hydrogen bonds with backbone atoms in the S2 pocket of thrombin, such as the carbonyl of Gly216. The phenyl ring, substituted with a 3-chloro and a 5-difluoromethoxy group, occupies the more hydrophobic S2-S4 pockets of the enzyme.

The nature and position of the substituents on this phenyl ring significantly influence the inhibitory activity:

-

Halogen Substitution: The presence of a chlorine atom at the 3-position likely enhances van der Waals interactions within the hydrophobic pocket.

-

Difluoromethoxy Group: The difluoromethoxy group at the 5-position is a key feature. The fluorine atoms can engage in favorable interactions, such as dipole-dipole or weak hydrogen bonding, with the enzyme. This group also contributes to the overall lipophilicity of the molecule, which can impact its pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for the active metabolite of this compound, AR-H067637.

| Parameter | Value | Assay Type | Reference |

| Thrombin Inhibition (Kᵢ) | 2-4 nM | Biochemical Assay | [1] |

| Thrombin-induced Platelet Aggregation (IC₅₀) | 0.9 nM | In vitro assay | [1] |

| Thrombin-induced Glycoprotein IIb/IIIa Exposure (IC₅₀) | 8.4 nM | In vitro assay | [1] |

| Thrombin Time (Plasma IC₅₀) | 93 nM | Plasma Coagulation Assay | [1] |

| Ecarin Clotting Time (Plasma IC₅₀) | 220 nM | Plasma Coagulation Assay | [1] |

| Thrombin Generation (IC₅₀) | 0.6 µM | Plasma Coagulation Assay | [1] |

Selectivity Profile

AR-H067637 is a highly selective inhibitor of thrombin. It shows significantly less activity against other related serine proteases involved in hemostasis, with the exception of trypsin. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

Experimental Protocols

Thrombin Inhibition Assay

The inhibitory activity of AR-H067637 against human α-thrombin was determined using a chromogenic substrate assay.[1]

Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of thrombin on a synthetic substrate that releases a colored product upon cleavage.

Methodology:

-

Human α-thrombin is pre-incubated with varying concentrations of the test compound (AR-H067637) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4, containing polyethylene glycol).

-

The enzymatic reaction is initiated by the addition of a chromogenic thrombin substrate (e.g., S-2238).

-

The rate of the reaction, measured by the change in absorbance at 405 nm over time, is monitored using a microplate reader.

-

The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Plasma Coagulation Assays

The anticoagulant effect of AR-H067637 was assessed in various plasma-based clotting assays.[1]

-

Thrombin Time (TT): Measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.

-

Ecarin Clotting Time (ECT): Measures the time to clot formation after the addition of ecarin, a prothrombin activator from the venom of the saw-scaled viper. This assay is specific for direct thrombin inhibitors.

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.

-

Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.

For these assays, citrated human plasma is incubated with different concentrations of AR-H067637, and the time to clot formation is measured after the addition of the respective reagents.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key concepts related to the structure-activity relationship of this compound's active form, AR-H067637.

Caption: Key pharmacophoric interactions of AR-H067637 with the thrombin active site.

Caption: Workflow for the in vitro thrombin inhibition assay.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design for direct thrombin inhibitors. The key to its high potency and selectivity lies in the precise arrangement of its functional groups, which allows for optimal interactions with the S1, S2, and S4 pockets of the thrombin active site. The p-amidinobenzylamine moiety provides the critical anchoring interaction, while the substituted phenylglycolamide group fine-tunes the binding affinity and selectivity. The rigid azetidine scaffold serves to hold these key fragments in the correct orientation for effective enzyme inhibition. This detailed understanding of the SAR provides a valuable framework for the design and development of future generations of anticoagulants.

References

(2R)-Atecegatran: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Atecegatran, also known as atecegatran metoxil or AZD0837, is a promising oral anticoagulant that has undergone significant preclinical and clinical investigation. This technical guide provides an in-depth overview of the target identification and validation for this compound, focusing on its active form, AR-H067637. We will delve into the quantitative data supporting its mechanism of action, detailed experimental protocols for its characterization, and a visual representation of its interaction with the coagulation cascade. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and thrombosis.

Introduction

Thromboembolic diseases, such as stroke and venous thromboembolism, are a leading cause of morbidity and mortality worldwide. A key enzyme in the coagulation cascade, thrombin (Factor IIa), represents a prime target for anticoagulant therapy. This compound was developed as a novel, orally bioavailable direct thrombin inhibitor. It is a prodrug that is rapidly converted in vivo to its active metabolite, AR-H067637, a potent, selective, and reversible inhibitor of thrombin. This guide will focus on the scientific evidence and methodologies used to identify and validate thrombin as the primary target of AR-H067637.

Target Identification

The identification of thrombin as the target of this compound's active metabolite, AR-H067637, was based on its structural similarity to known thrombin inhibitors and its potent anticoagulant effects observed in plasma-based clotting assays. The primary hypothesis was that AR-H067637 directly inhibits thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.

Target Validation

The validation of thrombin as the direct target of AR-H067637 involved a series of in vitro and in vivo studies to characterize its binding affinity, inhibitory activity, and functional effects on blood coagulation.

Quantitative Data Summary

The following tables summarize the key quantitative data that validate the potent and selective inhibition of thrombin by AR-H067637.

Table 1: In Vitro Thrombin Inhibition by AR-H067637

| Parameter | Value | Description |

| Ki (Thrombin) | 2-4 nM | Inhibition constant, indicating high binding affinity to thrombin. |

| IC50 (Thrombin) | 0.9 nM | Concentration causing 50% inhibition of thrombin-induced platelet aggregation. |

| IC50 (Thrombin Generation) | 0.6 µM | Concentration causing 50% inhibition of the total amount of free thrombin generated in platelet-poor plasma. |

Table 2: Effect of AR-H067637 on Plasma Coagulation Assays

| Assay | IC50 Value | Description |

| Activated Partial Thromboplastin Time (APTT) | 93 - 220 nM | Measures the integrity of the intrinsic and common pathways of coagulation. |

| Prothrombin Time (PT) | > 1 µM | Measures the integrity of the extrinsic and common pathways of coagulation. The higher IC50 suggests less effect on the extrinsic pathway initiation. |

| Thrombin Time (TT) | 93 nM | Directly measures the time for a clot to form after the addition of thrombin to plasma, highly sensitive to thrombin inhibitors. |

| Ecarin Clotting Time (ECT) | 220 nM | Measures the inhibition of prothrombin activation by ecarin, specific for direct thrombin inhibitors. |

Table 3: In Vivo Antithrombotic Efficacy of AR-H067637 in Rat Models

| Thrombosis Model | IC50 (Plasma Concentration) |

| Venous Thrombosis | 0.13 µM |

| Arterial Thrombosis | 0.55 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the target validation of AR-H067637. These protocols are based on standard laboratory procedures and the information available from the preclinical characterization of this compound.

Thrombin Inhibition Assay (Ki Determination)

This assay determines the inhibition constant (Ki) of a compound against thrombin, reflecting its binding affinity.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)

-

AR-H067637 at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of AR-H067637 in assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of AR-H067637 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate to each well.

-

Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

-

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is close to the Ki.

Activated Partial Thromboplastin Time (APTT) Assay

This assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

APTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

AR-H067637 at various concentrations

-

Coagulometer

Procedure:

-

Prepare dilutions of AR-H067637 in PPP.

-

Pre-warm the PPP samples, APTT reagent, and CaCl2 solution to 37°C.

-

In a cuvette, mix a volume of the PPP sample (with or without inhibitor) with an equal volume of the APTT reagent.

-

Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact factors.

-

Initiate the clotting cascade by adding a pre-warmed CaCl2 solution to the cuvette.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

The IC50 value is determined by plotting the clotting time against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Prothrombin Time (PT) Assay

This assay evaluates the effect of an inhibitor on the extrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

PT reagent (containing tissue factor and phospholipids)

-

AR-H067637 at various concentrations

-

Coagulometer

Procedure:

-

Prepare dilutions of AR-H067637 in PPP.

-

Pre-warm the PPP samples and the PT reagent to 37°C.

-

In a cuvette, add a volume of the PPP sample (with or without inhibitor).

-

Initiate the clotting cascade by adding a pre-warmed PT reagent to the cuvette.

-

The coagulometer will detect the clot formation and record the clotting time in seconds.

-

The effect of the inhibitor is assessed by the prolongation of the clotting time compared to a control.

Thrombin Time (TT) Assay

This assay directly measures the inhibitory effect on thrombin-mediated conversion of fibrinogen to fibrin.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Thrombin reagent (a standardized solution of bovine or human thrombin)

-

AR-H067637 at various concentrations

-

Coagulometer

Procedure:

-

Prepare dilutions of AR-H067637 in PPP.

-

Pre-warm the PPP samples and the thrombin reagent to 37°C.

-

In a cuvette, add a volume of the PPP sample (with or without inhibitor).

-

Initiate clotting by adding a pre-warmed thrombin reagent to the cuvette.

-

The coagulometer will measure the time to clot formation.

-

The IC50 value is determined by analyzing the dose-dependent prolongation of the thrombin time.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the coagulation cascade and the specific point of intervention by AR-H067637.

Figure 1: Coagulation Cascade and this compound's Point of Inhibition.

Figure 2: Workflow for Target Identification and Validation.

Conclusion

The comprehensive preclinical data strongly support the identification and validation of thrombin as the primary and direct target of AR-H067637, the active metabolite of this compound. The potent in vitro inhibition of thrombin, demonstrated by a low nanomolar Ki, translates into effective anticoagulant activity in various plasma-based assays and significant antithrombotic efficacy in in vivo models. This body of evidence provides a solid foundation for the clinical development of this compound as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation and development of novel antithrombotic agents.

(2R)-Atecegatran: A Comprehensive Technical Guide to its Pharmacokinetic Properties

(2R)-Atecegatran , the active form of the prodrug atecegatran metoxil (also known as AZD0837), is a potent and selective direct thrombin inhibitor that was under development for the prevention of thromboembolic events. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information is intended for researchers, scientists, and drug development professionals.

Core Pharmacokinetic Parameters

Atecegatran metoxil is rapidly bioconverted to its active moiety, this compound (AR-H067637), following oral administration. The pharmacokinetic profile of this compound has been characterized by its rapid absorption and moderate half-life.

Human Pharmacokinetic Data

A first-in-man, single ascending dose study in healthy male subjects provided key insights into the pharmacokinetics of this compound. The oral bioavailability of the prodrug, atecegatran metoxil, ranged from 22% to 52%. Following administration, maximum plasma concentrations (Cmax) of this compound were achieved in approximately 1 hour (Tmax), and the mean half-life (t½) was determined to be 9.3 hours. The study also noted low to moderate inter-individual variability in Cmax (16%) and the area under the plasma concentration-time curve (AUC) (28%).

Further investigation in a Phase II clinical trial involving patients with atrial fibrillation demonstrated a stable pharmacokinetic profile for this compound, with an inter-individual variability of 33% and minimal influence from patient demographics.

| Parameter | Value | Species | Study Population | Notes |

| Oral Bioavailability | 22 - 52% | Human | Healthy Male Volunteers | Data for the prodrug atecegatran metoxil. |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Human | Healthy Male Volunteers | |

| t½ (Half-life) | 9.3 hours | Human | Healthy Male Volunteers | |

| Inter-individual Variability (Cmax) | 16% | Human | Healthy Male Volunteers | |

| Inter-individual Variability (AUC) | 28% | Human | Healthy Male Volunteers | |

| Inter-individual Variability (Overall PK) | 33% | Human | Atrial Fibrillation Patients |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic assessment of this compound are crucial for the replication and extension of these findings.

In Vivo Pharmacokinetic Study Design (Human)

The human pharmacokinetic data was primarily derived from a single ascending dose, first-in-man study.

-

Study Population: Healthy Caucasian male volunteers (n=44), aged 20-39 years.

-

Dosing: Single oral escalating doses of atecegatran metoxil solution (15 - 750 mg) were administered to fasting subjects.

-

Sample Collection: Blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.

-

Pharmacodynamic Assessment: In conjunction with pharmacokinetic sampling, pharmacodynamic effects were evaluated through ex vivo measurements of activated partial thromboplastin time (APTT), ecarin coagulation time (ECT), and thrombin time (TT) in plasma.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While specific details for the bioanalytical method used for this compound are not publicly available, a general LC-MS/MS method for the quantification of direct thrombin inhibitors in plasma can be described. This methodology is the gold standard for its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analyte, is then further processed.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This ensures high selectivity and minimizes interference from matrix components.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Metabolism

Atecegatran metoxil undergoes rapid biotransformation to its active form, this compound (AR-H067637). A study in pigs investigating the biotransformation of AZD0837 revealed that the active metabolite, AR-H067637, is detected at very high concentrations in the bile, indicating that it is efficiently transported into the bile canaliculi. This study also suggested that the prodrug, atecegatran metoxil, is a substrate for CYP3A-mediated metabolism. The co-administration of ketoconazole, a potent CYP3A inhibitor, resulted in a 99% increase in the plasma AUC of atecegatran metoxil and a 51% increase in the plasma AUC of this compound. These findings were supported by in vitro depletion experiments using pig liver microsomes.

Excretion

The primary route of excretion for this compound appears to be through the biliary system. The study in pigs demonstrated extensive biliary excretion of AR-H067637, with 53 ± 6% of the enteral dose being recovered in the bile.

Visualizations

Metabolic Conversion of Atecegatran Metoxil

Caption: Metabolic activation of the prodrug atecegatran metoxil.

Generalized Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Standard workflow for a preclinical pharmacokinetic study.

Signaling Pathway: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade. Thrombin plays a central role by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. By binding to the active site of thrombin, this compound blocks this conversion, thereby preventing thrombus formation.

Caption: Mechanism of action of this compound in the coagulation cascade.

The Role of (2R)-Atecegatran in the Coagulation Cascade: A Technical Guide

(2R)-Atecegatran , the active metabolite of the prodrug Atecegatran metoxil (AZD0837), is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on coagulation parameters, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of anticoagulation.

Introduction to the Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa, which then initiates the common pathway.

At the heart of the common pathway lies thrombin (Factor IIa), a serine protease that plays a multifaceted role in hemostasis. Thrombin's primary procoagulant functions include:

-

Conversion of Fibrinogen to Fibrin: Thrombin cleaves soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a soft clot.

-

Activation of Clotting Factors: Thrombin amplifies its own production by activating Factors V, VIII, and XI.

-

Activation of Factor XIII: Thrombin activates Factor XIII to Factor XIIIa, which cross-links the fibrin polymers to form a stable, hard clot.

-

Platelet Activation: Thrombin is a potent activator of platelets, inducing their aggregation at the site of injury.

Given its central role, thrombin is a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) like this compound offer a targeted approach to anticoagulation by directly binding to and inhibiting the activity of thrombin.

Mechanism of Action of this compound

This compound, with the laboratory designation AR-H067637, is a competitive inhibitor of thrombin.[1] It binds directly to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[1] This inhibition is rapid and reversible.[1] By inhibiting thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin, the activation of other clotting factors, and thrombin-mediated platelet activation, thus exerting its anticoagulant effect.[1][2]

The prodrug, Atecegatran metoxil (AZD0837), is designed for oral administration and is rapidly bioconverted in the body to its active form, this compound.[3][4][5]

Quantitative Data on the Anticoagulant Activity of this compound

The inhibitory potency and anticoagulant effects of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description | Reference |

| Ki (Thrombin) | 2-4 nM | Inhibition constant for human α-thrombin, indicating high binding affinity. | [1][2] |

| IC50 (Thrombin Time) | 93 nM | Concentration required to inhibit the thrombin-induced clotting of plasma by 50%. | [1] |

| IC50 (Ecarin Clotting Time) | 220 nM | Concentration required to inhibit the ecarin-induced clotting of plasma by 50%. | [1] |

| IC50 (Thrombin Generation) | 0.6 µM | Concentration required to inhibit the total amount of free thrombin generated in platelet-poor plasma by 50%. | [1] |

| IC50 (Thrombin-induced Platelet Activation) | 8.4 nM | Concentration required to inhibit thrombin-induced platelet activation (measured by glycoprotein IIb/IIIa exposure) by 50%. | [1] |

| IC50 (Thrombin-induced Platelet Aggregation) | 0.9 nM | Concentration required to inhibit thrombin-induced platelet aggregation by 50%. | [1] |

Table 2: In Vivo Antithrombotic Efficacy of this compound in Rats

| Thrombosis Model | IC50 (Plasma Concentration) | Description | Reference |

| Venous Thrombosis | 0.13 µM | Plasma concentration required to inhibit thrombus formation in a ferric chloride-induced caval vein thrombosis model by 50%. | [3] |

| Arterial Thrombosis | 0.55 µM | Plasma concentration required to inhibit thrombus formation in a ferric chloride-induced carotid artery thrombosis model by 50%. | [3] |

Experimental Protocols

Detailed experimental protocols for the assays listed above are crucial for the replication and validation of these findings. While the specific proprietary details of the assays performed by the original investigators may not be fully public, the following sections describe the general principles and methodologies for these key experiments.

Determination of Thrombin Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. For a competitive inhibitor like this compound, it can be determined using enzyme kinetic studies.

General Protocol:

-

Reagents: Purified human α-thrombin, a chromogenic thrombin substrate (e.g., S-2238), and various concentrations of this compound.

-

Assay Principle: The rate of substrate cleavage by thrombin is measured in the presence and absence of the inhibitor. The reaction produces a colored product that can be quantified spectrophotometrically.

-

Procedure:

-

A fixed concentration of thrombin is incubated with varying concentrations of the chromogenic substrate.

-

The initial reaction velocity (V0) is measured by monitoring the change in absorbance over time.

-

This is repeated in the presence of several different fixed concentrations of this compound.

-

-

Data Analysis: The data are plotted using a Michaelis-Menten plot or a Lineweaver-Burk plot. The Ki is then calculated from the changes in the apparent Km of the substrate in the presence of the inhibitor. Biacore binding studies can also be used to determine the binding affinity directly.[1]

In Vitro Coagulation Assays

These assays measure the effect of an anticoagulant on the clotting time of plasma.

4.2.1. Activated Partial Thromboplastin Time (aPTT)

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

General Protocol:

-

Reagents: Platelet-poor plasma (PPP), an aPTT reagent (containing a contact activator like silica and phospholipids), and calcium chloride (CaCl2).

-

Procedure:

-

PPP is pre-incubated with the aPTT reagent and a specific concentration of this compound at 37°C.

-

Clotting is initiated by the addition of CaCl2.

-

The time taken for clot formation is measured using a coagulometer.

-

-

Data Analysis: The clotting time in the presence of this compound is compared to a control (without the inhibitor). A dose-response curve can be generated to determine the concentration of this compound that doubles the aPTT.

4.2.2. Ecarin Clotting Time (ECT)

The ECT assay specifically measures the activity of direct thrombin inhibitors. Ecarin is a snake venom enzyme that directly activates prothrombin to meizothrombin, which is then inhibited by DTIs.

General Protocol:

-

Reagents: Platelet-poor plasma (PPP), ecarin solution, and various concentrations of this compound.

-

Procedure:

-

PPP is incubated with a specific concentration of (2R)-Atecega tran at 37°C.

-

Ecarin is added to initiate clotting.

-

The time to clot formation is measured.

-

-

Data Analysis: The ECT is directly proportional to the concentration of the direct thrombin inhibitor.

4.2.3. Thrombin Time (TT)

The TT assay measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. It is highly sensitive to the presence of thrombin inhibitors.

General Protocol:

-

Reagents: Platelet-poor plasma (PPP), a standardized thrombin solution, and various concentrations of this compound.

-

Procedure:

-

PPP is incubated with a specific concentration of this compound at 37°C.

-

Thrombin solution is added to the plasma.

-

The time to clot formation is measured.

-

-

Data Analysis: A prolonged TT indicates the presence of a thrombin inhibitor.

Thrombin Generation Assay (TGA)

The TGA provides a more global assessment of the coagulation process by measuring the total amount of thrombin generated over time in plasma.

General Protocol:

-

Reagents: Platelet-poor plasma (PPP), a tissue factor/phospholipid reagent to trigger coagulation, a fluorogenic thrombin substrate, and various concentrations of this compound.

-

Procedure:

-

PPP is incubated with the trigger reagent and a specific concentration of this compound.

-

The fluorogenic substrate is added.

-

The generation of thrombin is monitored over time by measuring the fluorescence produced from the cleavage of the substrate.

-

-

Data Analysis: A thrombin generation curve is produced, from which parameters such as the endogenous thrombin potential (ETP), peak thrombin concentration, and lag time can be derived.

Visualizations

The following diagrams illustrate the role of this compound in the coagulation cascade and a typical experimental workflow.

Caption: Mechanism of action of this compound in the coagulation cascade.

Caption: General experimental workflow for the aPTT assay.

Conclusion

This compound is a potent and selective direct thrombin inhibitor that demonstrates significant anticoagulant and antithrombotic activity. Its mechanism of action, centered on the direct inhibition of thrombin, makes it an effective agent for modulating the coagulation cascade. The quantitative data from in vitro and in vivo studies provide a solid basis for its further development and clinical application in the prevention and treatment of thromboembolic disorders. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound and other novel anticoagulants.

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposure-response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-Atecegatran's Potent Affinity for Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (2R)-Atecegatran, an active metabolite also known as AR-H067637, to its target enzyme, thrombin. This compound is the biologically active form of the prodrug Atecegatran metoxil (AZD0837). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of its mechanism of action within the coagulation cascade.

Executive Summary

This compound is a potent, selective, and reversible direct inhibitor of thrombin. Its high binding affinity is central to its anticoagulant effect. The inhibition constant (Ki) for this compound's interaction with human α-thrombin has been determined to be in the low nanomolar range, highlighting its strong inhibitory potential. This guide will delve into the experimental protocols, including surface plasmon resonance and enzyme kinetics, used to quantify this interaction, providing a comprehensive resource for researchers in the field of anticoagulation therapy.

Quantitative Binding Affinity of this compound to Thrombin

The binding affinity of this compound (AR-H067637) for thrombin has been rigorously quantified using multiple experimental approaches. The key binding parameters are summarized in the table below.

| Parameter | Value | Method | Source |

| Inhibition Constant (Ki) | 2-4 nM | Pre-steady state kinetics & Biacore direct binding studies | |

| IC50 (Thrombin-induced platelet aggregation) | 0.9 nM | In vitro platelet aggregation assay | |

| IC50 (Thrombin generation in platelet-poor plasma) | 0.6 µM | In vitro thrombin generation assay | |

| IC50 (Thrombin Time in human plasma) | 93 nM | Plasma coagulation assay | |

| IC50 (Ecarin Clotting Time in human plasma) | 220 nM | Plasma coagulation assay |

These values underscore the potent and direct inhibitory effect of this compound on thrombin, both in purified systems and in a more complex plasma environment. The low nanomolar Ki value is indicative of a very strong and specific interaction with the active site of thrombin.

Mechanism of Action: Direct Thrombin Inhibition

This compound functions as a competitive inhibitor of thrombin. This means it directly binds to the active site of the thrombin molecule, thereby preventing thrombin from interacting with its natural substrates, most notably fibrinogen. The inhibition is reversible, allowing for a dynamic regulation of anticoagulation.

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin plays a pivotal role in this process by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of the clot. By directly inhibiting thrombin, this compound effectively blocks this final crucial step, as well as other pro-coagulant activities of thrombin, such as the activation of platelets and coagulation factors V, VIII, and XI.

Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the point of intervention for this compound.

Experimental Protocols

The determination of the binding affinity of this compound to thrombin involves sophisticated biophysical and biochemical techniques. Below are detailed descriptions of the key experimental protocols.

Surface Plasmon Resonance (SPR) - Biacore

Surface plasmon resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and subsequently the equilibrium dissociation constant (KD), for the binding of this compound to immobilized thrombin.

Methodology:

-

Immobilization of Thrombin:

-

Sensor Chip: A CM5 sensor chip (carboxymethylated dextran surface) is typically used.

-

Activation: The dextran surface is activated using a standard amine coupling chemistry, involving injection of a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling: Human α-thrombin is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. The protein is covalently linked to the surface via its primary amine groups.

-

Deactivation: Any remaining active esters on the surface are deactivated by an injection of ethanolamine-HCl.

-

Reference Surface: A reference flow cell is prepared similarly but without the injection of thrombin to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Running Buffer: A physiological buffer such as HBS-EP (HEPES buffered saline with EDTA and P20 surfactant) is continuously flowed over the sensor surface.

-

Analyte Injection: A series of concentrations of this compound (AR-H067637) are prepared in the running buffer and injected sequentially over both the thrombin-immobilized and reference surfaces.

-

Data Collection: The change in the SPR signal (measured in resonance units, RU) is monitored in real-time. The association phase is observed during the injection of the analyte, and the dissociation phase is monitored during the subsequent flow of running buffer.

-

Regeneration: Between different analyte concentrations, the sensor surface is regenerated to remove any bound this compound. This is typically achieved by a short pulse of a low pH solution (e.g., glycine-HCl) or a high salt concentration buffer.

-

-

Data Analysis:

-

The sensorgrams from the reference flow cell are subtracted from the active flow cell to correct for non-specific binding and bulk effects.

-

The resulting binding curves are then fitted to a 1:1 Langmuir binding model to determine the kinetic rate constants (kon and koff).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Workflow Diagram:

Pre-Steady State Enzyme Kinetics

Pre-steady state kinetics allows for the detailed investigation of the initial moments of an enzyme-catalyzed reaction, providing insights into the individual steps of the reaction mechanism, including inhibitor binding.

Objective: To determine the inhibition constant (Ki) of this compound for thrombin by measuring the rate of substrate hydrolysis under conditions where the enzyme-inhibitor complex has not yet reached equilibrium.

Methodology:

-

Reagents and Buffers:

-

Enzyme: Purified human α-thrombin.

-

Inhibitor: this compound (AR-H067637) at various concentrations.

-

Substrate: A chromogenic thrombin substrate, such as S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline).

-

Assay Buffer: A suitable buffer maintaining physiological pH and ionic strength (e.g., Tris-HCl buffer with NaCl and polyethylene glycol).

-

-

Assay Procedure:

-

The reaction is typically performed in a 96-well plate format for high-throughput analysis.

-

Thrombin and varying concentrations of this compound are pre-incubated in the assay buffer for a defined period to allow for initial binding.

-

The reaction is initiated by the addition of the chromogenic substrate S-2238.

-

The hydrolysis of S-2238 by thrombin releases p-nitroaniline, which has a distinct absorbance at 405 nm.

-

The increase in absorbance at 405 nm is monitored over time using a spectrophotometer, capturing the initial burst phase of the reaction.

-

-

Data Analysis:

-

The initial rates of the reaction (the "burst" phase) at different inhibitor concentrations are determined from the absorbance versus time plots.

-

These rates are then plotted against the inhibitor concentration.

-

The data are fitted to appropriate kinetic models (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki value. This analysis takes into account the competitive nature of the inhibition.

-

Logical Relationship Diagram:

Conclusion

This compound is a highly potent direct thrombin inhibitor with a binding affinity in the low nanomolar range. The quantitative data, derived from robust experimental methodologies such as surface plasmon resonance and pre-steady state enzyme kinetics, provide a solid foundation for understanding its mechanism of action. This technical guide offers researchers and drug development professionals a detailed overview of the binding characteristics of this compound, which is critical for the ongoing development and optimization of novel anticoagulant therapies. The provided experimental frameworks can also serve as a basis for the evaluation of other thrombin inhibitors.

(2R)-Atecegatran: A Technical Guide to Chemical Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Atecegatran, also known as (2R)-AZD-0837, is a direct thrombin inhibitor investigated for its potential in treating thromboembolic disorders.[1][2] As with any drug candidate, a thorough understanding of its chemical stability and solubility is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the chemical stability and solubility of this compound. Due to the limited publicly available data specifically for this compound, this guide leverages established protocols and data from analogous direct thrombin inhibitors, such as dabigatran etexilate, to provide a robust framework for its physicochemical characterization.

Chemical Identity of this compound

This compound is the (R)-enantiomer of Atecegatran. Its prodrug, Atecegatran metoxil (AZD0837), is designed to be bioconverted to the active form, AR-H067637, in vivo.[3][4]

Table 1: Chemical and Physical Properties of Atecegatran Metoxil (Prodrug)

| Property | Value | Source |

| Chemical Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | PubChem[5] |

| Synonyms | AZD0837, Atecegatran fexenetil | MedchemExpress[3], MedKoo Biosciences[4] |

| Molecular Formula | C22H23ClF2N4O5 | PubChem[5], MedKoo Biosciences[4] |

| Molecular Weight | 496.9 g/mol | PubChem[5], MedKoo Biosciences[4] |

Chemical Stability Assessment

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[6]

Experimental Protocol: Forced Degradation Studies

The following protocol, adapted from studies on dabigatran etexilate, outlines a comprehensive approach to assess the stability of this compound.[8][9][10]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector

-

Mass spectrometer (MS)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 80°C for a specified period (e.g., 30 minutes).[8] Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 80°C for a specified period (e.g., 30 minutes).[8] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for a specified period (e.g., 2 hours).[11]

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specified temperature (e.g., 80°C) for a defined duration (e.g., 7 days).[12]

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

The mobile phase and column selection should be optimized to achieve adequate separation of the parent drug from its degradation products. For example, a C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is a common starting point.[9][13]

-

Use a PDA detector to check for peak purity.

-

Couple the HPLC system to a mass spectrometer to identify the mass of the degradation products, which aids in structure elucidation.

-

Figure 1: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and degradation pathways observed for similar molecules like dabigatran etexilate, potential degradation pathways for this compound may include:

-

Hydrolysis: The amide and ester linkages in the molecule are susceptible to hydrolysis under acidic and basic conditions.[6][14]

-

Oxidation: The nitrogen-containing moieties could be susceptible to oxidation.

-

Isomerization/Epimerization: Chiral centers in the molecule could be susceptible to epimerization under certain conditions.

Figure 2: Potential Degradation Sites

Caption: Potential sites of degradation on the this compound molecule. (Note: A specific structural image with annotated degradation sites would be inserted here in a full whitepaper.)

Solubility Assessment

Determining the solubility of this compound in various solvents and at different pH values is critical for developing both oral and parenteral formulations.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in different media.

Materials:

-

This compound drug substance

-

Various solvents (e.g., water, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)[15]

-

Buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent or buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated HPLC method.

Table 2: Illustrative Solubility Data Table

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| pH 1.2 Buffer | 37 | To be determined |

| pH 4.5 Buffer | 37 | To be determined |

| pH 6.8 Buffer | 37 | To be determined |

| pH 7.4 Buffer | 37 | To be determined |

| Ethanol | 25 | To be determined |

| Propylene Glycol | 25 | To be determined |

pH-Solubility Profile

The solubility of ionizable compounds like this compound is often pH-dependent.[16] Generating a pH-solubility profile is essential for predicting its absorption in the gastrointestinal tract and for developing pH-modifying formulations. The protocol is similar to the equilibrium solubility measurement, but it is performed across a wide range of pH values.

Figure 3: pH-Solubility Profile Generation

Caption: Workflow for generating a pH-solubility profile.

Conclusion

A comprehensive understanding of the chemical stability and solubility of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides a framework of essential experimental protocols and data presentation formats. While specific data for this compound remains limited in the public domain, the methodologies outlined, drawn from best practices and analogous compounds, offer a clear path for researchers and drug development professionals to thoroughly characterize this promising direct thrombin inhibitor. The execution of these studies will generate critical data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product.

References

- 1. This compound|CAS 917904-13-3|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iajpr.com [iajpr.com]

- 9. ijbpr.net [ijbpr.net]

- 10. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

- 13. scielo.br [scielo.br]

- 14. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of (2R)-Atecegatran

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R)-Atecegatran is a direct thrombin inhibitor that has been investigated for its antithrombotic effects. As with other direct-acting oral anticoagulants (DOACs), its mechanism of action involves the direct inhibition of thrombin, a key enzyme in the coagulation cascade. This document provides detailed protocols for the in vivo evaluation of this compound in established animal models of thrombosis. The protocols outlined below are based on standard methodologies used in preclinical antithrombotic drug development.[1][2][3] Quantitative data from similar direct thrombin inhibitors are presented to provide a comparative context for expected outcomes.

Mechanism of Action: Direct Thrombin Inhibition

Direct thrombin inhibitors like this compound exert their anticoagulant effect by binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of direct thrombin inhibitors is predictable, allowing for fixed-dosing regimens without the need for routine coagulation monitoring in clinical settings.[4] Key parameters from studies on dabigatran, a structurally related direct thrombin inhibitor, are summarized below.

Table 1: Pharmacokinetic Parameters of Dabigatran (as a proxy for this compound)

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration | ~2 hours | [4] |

| Elimination Half-life | 12-14 hours | [4] |

| Renal Excretion | ~80% | [4][5] |

| Plasma Protein Binding | ~35% | [4] |

| Metabolism | Not metabolized by Cytochrome P450 |[4] |

Table 2: Pharmacodynamic Effects of Dabigatran

| Assay | Effect | Reference |

|---|---|---|

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | [6] |

| Ecarin Clotting Time (ECT) | Linear, dose-dependent prolongation | [6] |

| Thrombin Time (TT) | Dose-dependent prolongation |[6] |

In Vivo Experimental Protocols

Animal models are crucial for the initial testing and discovery of novel antithrombotic therapies.[1] Rodent models are frequently used due to their well-characterized thrombosis induction methods and cost-effectiveness.[3]

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Murine)

This model is widely used to evaluate arterial thrombosis.[3]

Protocol Workflow:

Caption: Workflow for the FeCl₃-induced arterial thrombosis model.

Detailed Methodology:

-

Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with an intraperitoneal injection of pentobarbital (50 mg/kg).[3]

-

Surgical Procedure: Place the anesthetized mouse in a supine position. Make a midline cervical incision to expose the right common carotid artery.

-

Drug Administration: Administer this compound or vehicle control via oral gavage or intravenous injection at predetermined times before thrombosis induction.

-

Thrombosis Induction: Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride solution onto the adventitial surface of the carotid artery for 3 minutes.[3]

-

Monitoring and Endpoint: Monitor blood flow using a Doppler flow probe. The primary endpoint is the time to complete vessel occlusion.

Inferior Vena Cava (IVC) Ligation Model for Venous Thrombosis (Murine)

This model is suitable for studying venous thrombosis and the efficacy of anticoagulants.[2]

Detailed Methodology:

-

Animal Preparation: Anesthetize mice as described in the arterial thrombosis model.

-

Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava (IVC). Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 7-0 prolene ligatures.

-

Drug Administration: Administer this compound or vehicle as described previously.

-

Thrombosis Induction: Completely ligate the IVC just below the renal veins.

-

Endpoint Assessment: After a set period (e.g., 48 hours), re-anesthetize the mice, harvest the IVC, and weigh the resulting thrombus.

Efficacy and Safety Evaluation